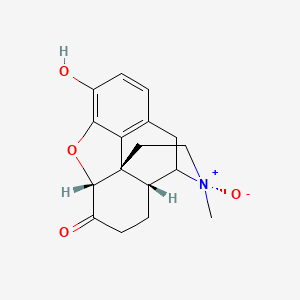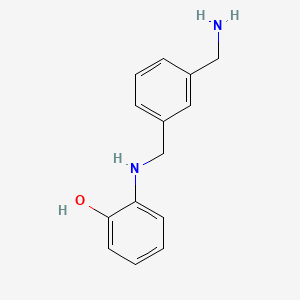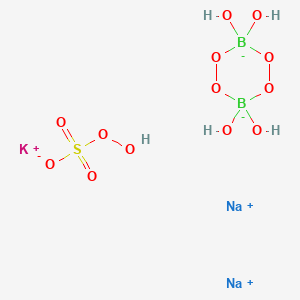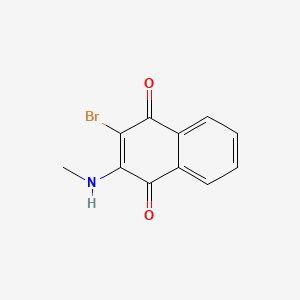
Benz(a)anthracen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracen-2-ol is a polycyclic aromatic hydrocarbon with a hydroxyl group attached to the second carbon of the benz(a)anthracene structure. This compound is known for its complex structure, consisting of four fused benzene rings, and is produced during the incomplete combustion of organic matter. This compound is of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants such as tobacco smoke and fossil fuel emissions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracen-2-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide. The reaction conditions often include elevated temperatures and pressures to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. it can be produced as a byproduct during the processing of coal tar and petroleum. The isolation of this compound from these sources involves distillation and purification techniques to separate it from other polycyclic aromatic hydrocarbons .
Analyse Chemischer Reaktionen
Types of Reactions: Benz(a)anthracen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrothis compound.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracen-2-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research focuses on its interactions with biological macromolecules and its role in carcinogenesis.
Medicine: Studies investigate its potential as a biomarker for exposure to environmental pollutants.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of Benz(a)anthracen-2-ol involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include cytochrome P450 enzymes, which catalyze its conversion to epoxides and dihydrodiols. These reactive metabolites can form DNA adducts, resulting in genetic mutations and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Anthracene: Consists of three fused benzene rings and is less carcinogenic.
Phenanthrene: Has a different arrangement of three benzene rings and exhibits different chemical properties
Uniqueness: Benz(a)anthracen-2-ol is unique due to its hydroxyl group, which enhances its reactivity and potential for forming reactive intermediates. This makes it a valuable compound for studying the mechanisms of carcinogenesis and the behavior of polycyclic aromatic hydrocarbons in the environment .
Eigenschaften
CAS-Nummer |
69847-27-4 |
|---|---|
Molekularformel |
C18H12O |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
benzo[a]anthracen-2-ol |
InChI |
InChI=1S/C18H12O/c19-16-8-7-12-5-6-15-9-13-3-1-2-4-14(13)10-17(15)18(12)11-16/h1-11,19H |
InChI-Schlüssel |
HROZYVOTLYXJDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
